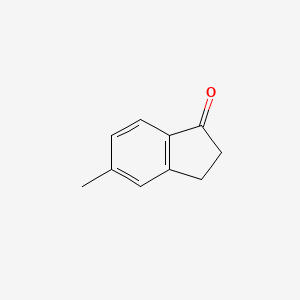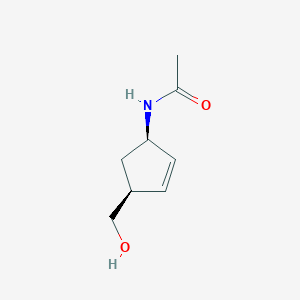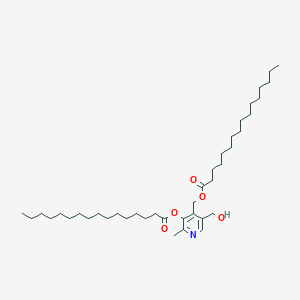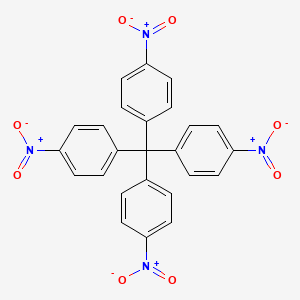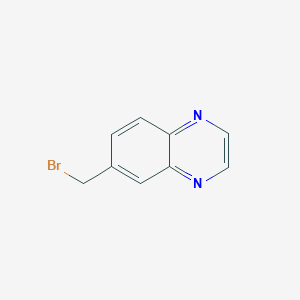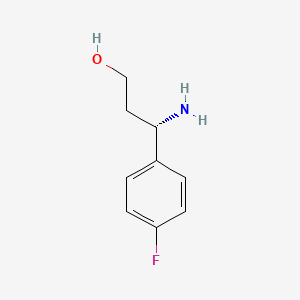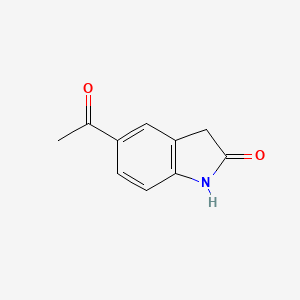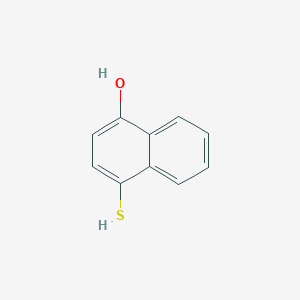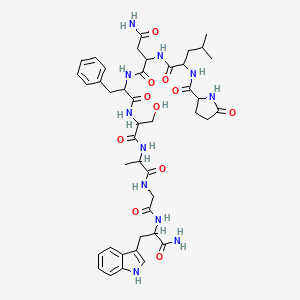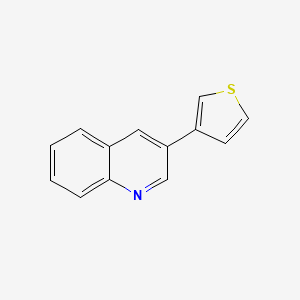
2-(Bromomethyl)-1-fluoro-4-nitrobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated nitrobenzene derivatives is a topic of interest due to their applications in pharmaceuticals, dyes, and electroluminescent materials. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene by nitration in water achieved a high yield and purity, indicating the effectiveness of this method for introducing nitro groups into brominated benzene rings . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene involved diazotization and bromination steps, with factors such as raw material rate, reaction time, and temperature affecting the outcome . These studies suggest that the synthesis of "2-(Bromomethyl)-1-fluoro-4-nitrobenzene" could potentially follow similar pathways, involving halogenation and nitration steps.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of halogenated benzene derivatives can be studied using spectroscopic methods and computational chemistry. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods . These techniques could be applied to "this compound" to determine its molecular structure and understand the influence of substituents on the benzene ring.
Chemical Reactions Analysis
The chemical reactivity of halogenated nitrobenzene derivatives is diverse. The electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid was shown to produce arylzinc compounds, which could further react with carbon dioxide . Additionally, the electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene and 1-(2-bromoethyl)-2-nitrobenzene at carbon cathodes in DMF led to the formation of 1-nitro-2-vinylbenzene and 1H-indole . These reactions highlight the potential for "this compound" to undergo similar electrochemical transformations, possibly leading to interesting products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrobenzene derivatives can be influenced by their substituents. The study of 1-bromo-3-fluorobenzene revealed information about its electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, as well as thermodynamic properties like heat capacities and enthalpies . These findings can provide a basis for predicting the properties of "this compound" and understanding its behavior in various chemical environments.
Aplicaciones Científicas De Investigación
Synthesis Techniques
2-(Bromomethyl)-1-fluoro-4-nitrobenzene is an intermediate in various chemical syntheses. Improved methodologies for its synthesis have been developed due to its significance in chemical production. For instance, a practical method for the synthesis of related compounds, like 2-fluoro-4-bromobiphenyl, was developed, highlighting the challenges of traditional methods and proposing more efficient alternatives (Qiu et al., 2009). Similarly, advancements in synthesizing variants like 1,4-bis(bromomethyl)-2-fluorobenzene and 1,2-bis(bromomethyl)-4-fluorobenzene have been reported, showcasing the importance of optimizing reaction conditions to improve yields (Song Yan-min, 2007); (Guo Zhi-an, 2009).
Applications in Chemical Research
The compound and its derivatives are crucial in studying molecular structures and interactions. For instance, a study focused on the internal rotational barriers of aromatic nitro compounds, including derivatives of this compound, using density functional theory, providing insights into molecular geometry and torsional potentials (P. Chen & Y. Chieh, 2002). Similarly, the formation of charge transfer complexes involving derivatives of this compound has been investigated, showing significant improvements in electron transfer processes, highlighting its potential applications in polymer solar cells (G. Fu et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(bromomethyl)-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAKOKGCKNKARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438594 | |
| Record name | 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
454-15-9 | |
| Record name | 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1-fluoro-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)
